5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Overview
Description
5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with pyridin-4-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Chemical Reactions Analysis
5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Scientific Research Applications
5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activity, it is being explored for its potential use in developing new therapeutic agents for treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial growth by interfering with essential cellular processes, such as protein synthesis or cell wall formation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may bind to bacterial enzymes or receptors, disrupting their normal function .
Comparison with Similar Compounds
5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide can be compared to other furan derivatives, such as:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a similar structure but differs in the position of the pyridine ring, which may affect its biological activity and chemical reactivity.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound contains an indole ring instead of a pyridine ring, which can lead to different pharmacological properties and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-3-11(16-9)12(15)14-8-10-4-6-13-7-5-10/h2-7H,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRCITQSSFYKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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